Product packaging for Bis(triethylsilyl)acetylene(Cat. No.:CAS No. 17947-98-7)

Bis(triethylsilyl)acetylene

Cat. No.: B099759
CAS No.: 17947-98-7
M. Wt: 254.56 g/mol
InChI Key: GQSZUQQPXIVHHU-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org The field was pioneered by researchers like Charles Friedel, James Crafts, and Frederic Kipping in the 19th and early 20th centuries. wikipedia.org These compounds are often more stable than their all-carbon counterparts and exhibit unique reactivity. Bis(triethylsilyl)acetylene is a prime example of this class, defined by its strong, relatively non-polar C-Si bonds.

The presence of the triethylsilyl groups has several important consequences for the molecule's properties:

Steric Hindrance: The ethyl groups are significantly larger than the methyl groups found in the more common Bis(trimethylsilyl)acetylene (B126346) (BTMSA), providing greater steric bulk around the acetylene (B1199291) unit.

Electronic Effects: The silicon atom is less electronegative than carbon, leading to a slight polarization of the Si-C bond. This influences the electron density of the C≡C triple bond.

Solubility: The ethyl groups increase the lipophilicity of the molecule, enhancing its solubility in nonpolar organic solvents.

The fundamental structure of this compound is analogous to BTMSA, which is prepared by treating acetylene with a strong base like butyllithium, followed by the addition of the corresponding silyl (B83357) chloride. wikipedia.org A similar pathway can be utilized for the synthesis of this compound using triethylsilyl chloride.

Table 1: Comparison of Related Silylacetylene Compounds

Compound NameFormulaMolar Mass ( g/mol )Key Feature
Trimethylsilylacetylene(CH₃)₃SiC≡CH98.22Monosubstituted, common protecting group. chemicalbook.com
(Triethylsilyl)acetylene (B162402)(C₂H₅)₃SiC≡CH140.30Monosubstituted, bulkier protecting group. sigmaaldrich.com
Bis(trimethylsilyl)acetylene(CH₃)₃SiC≡CSi(CH₃)₃170.40Disubstituted acetylene surrogate. wikipedia.org
This compound(C₂H₅)₃SiC≡CSi(C₂H₅)₃254.56Disubstituted, increased steric bulk and lipophilicity.

Significance of Silylacetylenes in Contemporary Synthetic Strategies

Silylacetylenes, in general, are of great importance in modern organic synthesis primarily because they serve as stable, easily handled, and versatile surrogates for acetylene gas. wikipedia.orgresearchgate.net Acetylene itself is a flammable and explosive gas, making it difficult to use in standard laboratory settings. researchgate.net Symmetrically disubstituted silylacetylenes like this compound provide a solid or liquid source of the C₂ building block.

The strategic importance of this class of compounds is rooted in several key applications:

Protecting Groups: The silyl group acts as a protecting group for a terminal alkyne. This allows for selective reactions at other sites of a molecule. The silyl group can later be removed under specific conditions, typically using a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF), to regenerate the terminal alkyne. wikipedia.org

Cross-Coupling Reactions: Silylacetylenes are crucial partners in various cross-coupling reactions, such as the Sonogashira coupling, enabling the construction of complex carbon skeletons. chemicalbook.com They can be used to introduce an ethynyl (B1212043) or a substituted ethynyl group into an organic molecule.

Cycloaddition Reactions: Bis(trimethylsilyl)acetylene is a known reagent in cycloaddition reactions for the synthesis of complex cyclic and heterocyclic systems. wikipedia.org For instance, it was famously used in a key step for the total synthesis of (±)-estrone. wikipedia.org

Organometallic Chemistry: Bis(silyl)acetylenes are important ligands in organometallic chemistry. They form stable complexes with various transition metals, which can then be used as catalysts or as reagents for further transformations. nih.gov The resulting metallacyclopropenes are valuable intermediates in a wide range of synthetic applications. researchgate.net

The choice between a trimethylsilyl (B98337) or a triethylsilyl group allows chemists to fine-tune the steric environment and reactivity of the alkyne, enabling more selective and controlled chemical transformations.

Table 2: Key Synthetic Applications of Silylacetylenes

Reaction TypeDescriptionExample Reagent
Acetylene SurrogacyProviding a stable, manageable source of the C₂ unit.Bis(trimethylsilyl)acetylene wikipedia.org
Protection/DeprotectionMasking a terminal alkyne to allow for selective synthesis.Trimethylsilylacetylene chemicalbook.com
Cross-CouplingFormation of C-C bonds to build complex molecular architectures.(Triethylsilyl)acetylene sigmaaldrich.com
CycloadditionConstruction of cyclic and heterocyclic frameworks.Bis(trimethylsilyl)acetylene wikipedia.org
Organometallic SynthesisFormation of stable metallocene complexes for catalysis and synthesis.Bis(trimethylsilyl)acetylene nih.gov

Historical Development of Bis(trialkylsilyl)acetylene Chemistry

The development of bis(trialkylsilyl)acetylene chemistry is intrinsically linked to the broader history of organosilicon chemistry and the need for practical acetylene equivalents in synthesis. wikipedia.org Following the foundational work on organosilanes, the utility of silyl groups as protecting groups for terminal acetylenes became a cornerstone of synthetic strategy.

The synthesis and reactions of Bis(trimethylsilyl)acetylene (BTMSA) have been extensively studied and documented. A significant milestone in the application of this class of compounds was the development of so-called "Rosenthal's reagent" in the late 20th century. wikipedia.org These are titanocene (B72419) or zirconocene (B1252598) complexes of BTMSA, which serve as exceptionally clean and mild sources of reactive [Cp₂M] (M = Ti, Zr) fragments. nih.govwikipedia.org The alkyne ligand in these complexes, BTMSA, can be easily displaced by other substrates, initiating a wide array of catalytic and stoichiometric reactions, including the synthesis of unique metallacycles and polymers. nih.govacs.org

This extensive research into the reactivity of BTMSA and its metal complexes has laid the groundwork for understanding the chemistry of other bis(trialkylsilyl)acetylenes. While this compound is used less frequently, its development follows from the principles established with its trimethylsilyl counterpart. The choice to use the triethylsilyl derivative is typically a strategic one, made to introduce greater steric hindrance or to modify the electronic properties and solubility of the reagent or resulting products, as seen in the synthesis of certain functional materials like triethylsilylethynyl anthradithiophenes. sigmaaldrich.com The history of bis(trialkylsilyl)acetylenes is thus a story of increasing sophistication in the control of chemical reactivity through subtle structural modifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30Si2 B099759 Bis(triethylsilyl)acetylene CAS No. 17947-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17947-98-7

Molecular Formula

C14H30Si2

Molecular Weight

254.56 g/mol

IUPAC Name

triethyl(2-triethylsilylethynyl)silane

InChI

InChI=1S/C14H30Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-12H2,1-6H3

InChI Key

GQSZUQQPXIVHHU-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)C#C[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)C#C[Si](CC)(CC)CC

Synonyms

BIS(TRIETHYLSILYL)ACETYLENE 97

Origin of Product

United States

Synthetic Methodologies for Bis Triethylsilyl Acetylene and Analogous Silylacetylenes

Established Synthetic Routes for Bis(trialkylsilyl)acetylenes

Traditional methods for the synthesis of bis(trialkylsilyl)acetylenes are well-documented and widely employed in research and industrial settings. These routes are valued for their reliability and high yields, typically revolving around the functionalization of the acetylene (B1199291) molecule.

The most common and straightforward method for preparing bis(trialkylsilyl)acetylenes involves the direct silylation of acetylene. wikipedia.org This reaction proceeds via a two-step, one-pot sequence. First, acetylene is deprotonated twice using a strong base, typically an organolithium reagent like n-butyllithium, to form the dianion, lithium acetylide (LiC≡CLi). wikipedia.org This highly nucleophilic intermediate then reacts with two equivalents of a trialkylsilyl halide, such as triethylsilyl chloride, to yield the desired bis(trialkylsilyl)acetylene and a lithium halide salt as a byproduct. wikipedia.org

The general reaction scheme is as follows: HC≡CH + 2 R'Li → LiC≡CLi + 2 R'H LiC≡CLi + 2 R₃SiCl → R₃SiC≡CSiR₃ + 2 LiCl

Where R is an alkyl group (e.g., ethyl for bis(triethylsilyl)acetylene) and R'Li is the organolithium base. It is crucial to use an excess of acetylene and maintain low temperatures during the deprotonation step to prevent the formation of byproducts. orgsyn.org

This acid-base metalation followed by reaction with an electrophilic chlorosilane is a foundational approach in silylacetylene chemistry. nih.gov Variations using other strong bases like lithium diisopropylamide (LDA) are also effective for the direct silylation of terminal alkynes. nih.gov

Table 1: Representative Alkylation/Silylation Reactions

Starting Material Base Silylating Agent Product Typical Yield Reference
Acetylene n-Butyllithium Trimethylsilyl (B98337) chloride Bis(trimethylsilyl)acetylene (B126346) High wikipedia.org
Acetylene Ethylmagnesium bromide Chlorotrimethylsilane Trimethylsilylacetylene Not specified orgsyn.org
Propyne n-Butyllithium Triisopropylsilyl triflate 1-(Triisopropylsilyl)prop-1-yne Not specified nih.gov

Reductive coupling presents an alternative strategy for synthesizing bis(silylated) acetylenes. This approach can involve the coupling of silylacetylenes or related precursors, often mediated by transition metal complexes. For instance, group 4 metallocene complexes, such as those of titanium and zirconium, can catalyze the coupling of alkynes. researchgate.netnih.gov While often used for creating more complex cyclic structures, the fundamental principle of reductively coupling two alkyne units can be adapted for the synthesis of symmetrical diynes.

Another approach involves the reductive coupling of acetylenes with lithium to form 1,4-dilithiobuta-1,3-dienes, which are valuable precursors for various metalloles, including boroles. rsc.org The success of this method is highly dependent on the substituents of the acetylene. rsc.org

Novel Approaches in this compound Synthesis

Recent research has focused on developing more sustainable, efficient, and safer methods for silylacetylene synthesis, moving away from hazardous reagents and exploring alternative starting materials.

A significant advancement in silylacetylene synthesis is the development of transition-metal-free catalytic systems. chemistryviews.org These methods offer a more environmentally benign alternative to traditional transition-metal-catalyzed reactions. dntb.gov.uaexlibrisgroup.com One prominent example is the use of potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst for the C-H silylation of terminal alkynes using bis(trimethylsilyl)acetylene (BTMSA) as the silylating agent. chemistryviews.orgdntb.gov.uaexlibrisgroup.com The reaction proceeds under mild, room temperature conditions and demonstrates high efficiency, with yields often exceeding 90%. chemistryviews.orgresearchgate.net

The proposed mechanism involves the deprotonation of the terminal alkyne by KHMDS to form an acetylide, which then reacts with BTMSA. chemistryviews.org This methodology has been successfully applied to a range of terminal alkynes, including those in pharmaceuticals, showcasing its broad applicability. exlibrisgroup.comresearchgate.net While this specific example produces a different silylacetylene, the principle establishes a viable transition-metal-free pathway for silyl (B83357) group transfer, which could be adapted for the synthesis of this compound.

Table 2: Transition Metal-Free Silylation of Phenylacetylene

Alkyne Silylating Agent Catalyst Solvent Yield Reference
Phenylacetylene Bis(trimethylsilyl)acetylene KHMDS Acetonitrile 95% researchgate.net
Phenylacetylene Bis(trimethylsilyl)acetylene KHMDS Tetrahydrofuran (B95107) 81% researchgate.net

The use of gaseous acetylene presents significant handling challenges and safety risks in a laboratory setting. mdpi.com Consequently, there is growing interest in using solid, stable, and easily handled acetylene surrogates. Calcium carbide (CaC₂) has emerged as a practical and inexpensive alternative source of acetylene. mdpi.comresearchgate.net

Recent studies have demonstrated the synthesis of bis(trimethylsilyl)acetylene (BTMSA) through the direct reaction of calcium carbide with a silylating agent, N-(trimethylsilyl)imidazole (TMSIm), using a copper catalyst. researchgate.netx-mol.com This method avoids the generation and handling of acetylene gas by producing it in situ. researchgate.netresearchgate.net The reaction proceeds efficiently at elevated temperatures in a suitable solvent like dichloromethane. researchgate.netx-mol.com This approach represents a significant step towards safer and more convenient synthetic protocols for bis(silyl)acetylenes.

Table 3: BTMSA Synthesis Using Calcium Carbide

Acetylene Source Silylating Agent Catalyst Solvent Temperature Reference
Calcium Carbide (CaC₂) N-(trimethylsilyl)imidazole CuBr Dichloromethane 100 °C researchgate.netx-mol.com

Considerations in Synthetic Scale-Up and Efficiency for this compound Production

When moving from laboratory-scale synthesis to larger-scale production of this compound, several factors must be considered to ensure efficiency, safety, and cost-effectiveness. The volatility of the final product and intermediates requires efficient condensers and cooled receivers during distillation to prevent significant loss of material. orgsyn.org

In novel catalytic systems, the efficiency of the catalyst is paramount for scale-up. The KHMDS-catalyzed silylation, for instance, is highly efficient, requiring only a small molar percentage of the catalyst. researchgate.net Similarly, methods utilizing calcium carbide offer economic and safety advantages by using an inexpensive, solid reagent and avoiding the handling of gaseous acetylene. mdpi.comresearchgate.net The scalability of these modern protocols has been demonstrated, suggesting their potential for larger-scale industrial application. researchgate.netrsc.org Purification via silica (B1680970) gel column chromatography or careful distillation is typically required to obtain the high-purity product needed for subsequent synthetic applications. orgsyn.orgchemicalbook.com

Advanced Spectroscopic Characterization Techniques in Bis Triethylsilyl Acetylene Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Raman and infrared techniques, serves as a powerful tool for probing the functional groups and molecular symmetry of bis(triethylsilyl)acetylene.

Raman Spectroscopy for Molecular Conformation and Dynamics

Raman spectroscopy is particularly effective in characterizing the acetylenic backbone and the conformational dynamics of silyl-substituted acetylenes. Studies on the closely related bis(trimethylsilyl)acetylene (B126346) (BTMSA) provide significant insights that are applicable to its triethylsilyl counterpart. Low-temperature Raman spectroscopy has been instrumental in confirming the crystalline structure and conformational preferences of BTMSA. irb.hrirb.hr

Research has shown that BTMSA crystallizes in a trans conformation, which is also its most stable form in the gas phase. irb.hrirb.hr The molecule is considered to have D3d symmetry in this conformation. irb.hr The analysis of the strong Raman scattering of the acetylenic stretching band, observed around 2109 cm⁻¹, has been a focus of such studies. srce.hr The profile of this band can provide information on inhomogeneous dephasing and reorientational correlation functions in the liquid state. srce.hr Furthermore, phonon Raman spectra, which examine the low-frequency vibrations of the crystal lattice, have been used to confirm the space group of crystalline BTMSA as P21/c with two molecules per unit cell. irb.hrirb.hr All observed bands in the crystal spectrum could be assigned to the crystal splitting of the molecular g modes of D3d symmetry into Ag and Bg modes of the C2h point group of the crystal. irb.hr

Table 1: Illustrative Raman Spectral Data for the Acetylenic Stretching Band in Bis(trimethylsilyl)acetylene

Parameter Value Temperature Range Reference
Band Position ~2109 cm⁻¹ 110 K - 323 K srce.hr
Band Profile Asymmetric 110 K - 323 K srce.hrresearchgate.net

This table is illustrative and based on data for the trimethylsilyl (B98337) analogue.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy complements Raman spectroscopy by providing information on the vibrations of polar functional groups. For organosilicon compounds like this compound, IR spectroscopy is invaluable for identifying characteristic vibrations of Si-C, C-H, and C≡C bonds. gelest.com The position of the Si-H stretching band, for instance, is highly sensitive to the electronegativity of the groups attached to the silicon atom. gelest.com

In the context of metal complexes of silylacetylenes, IR spectroscopy can reveal changes in the electronic structure of the acetylene (B1199291) ligand upon coordination. For example, in a zirconocene (B1252598) complex of bis(trimethylsilyl)acetylene, the absorption band for the complexed C≡C bond is observed at 1534 cm⁻¹. acs.org This significant shift from the typical frequency of a free triple bond indicates a weakening of the C≡C bond and the formation of a metallacyclopropene-like structure. acs.org

Table 2: General Infrared Absorption Regions for Relevant Functional Groups

Functional Group Characteristic Absorption (cm⁻¹) Vibration Type Reference
Si-CH₂-CH₃ 1250-1230 Si-C stretch gelest.com
1020-1005 CH₂ rock gelest.com
975-960 CH₂ rock gelest.com
C≡C (unconjugated) 2260-2100 (weak) Stretch
C-H (alkane) 2975-2950, 2885-2865 Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of this compound. By probing the magnetic environments of ¹H, ¹³C, and ²⁹Si nuclei, a complete picture of the molecular connectivity and structure can be assembled.

Silicon-29 NMR Studies

Proton and Carbon-13 NMR for Molecular Structure

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the organic framework of the molecule. For this compound, one would expect to see characteristic signals for the ethyl groups.

In the ¹H NMR spectrum of the analogous bis(trimethylsilyl)acetylene, a single sharp resonance is observed for the eighteen equivalent protons of the two trimethylsilyl groups. tcichemicals.com For this compound, the ¹H NMR spectrum would be slightly more complex, showing a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, consistent with the ethyl group structure.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct resonances would be expected for the acetylenic carbons, the methylene carbons, and the methyl carbons. In titanocene (B72419) complexes of bis(trimethylsilyl)acetylene, the ¹³C NMR signals for the acetylenic carbons are significantly shifted to lower field (e.g., 244.5 ppm), which is characteristic of the formation of a metallacyclopropene structure. acs.orgresearchgate.net

Table 3: Illustrative ¹H and ¹³C NMR Data for Silyl-Substituted Acetylenes

Compound Nucleus Chemical Shift (δ, ppm) Solvent Reference
Bis(trimethylsilyl)acetylene ¹H ~0.15 CDCl₃ tcichemicals.com
¹³C (acetylenic) 115.1 CDCl₃
Cp₂Ti(η²-Me₃SiC₂SiMe₃) ¹³C (acetylenic) 244.2 researchgate.net

This table is illustrative and based on data for the trimethylsilyl analogue and its metal complex.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not detailed in the provided search results, extensive crystallographic studies have been performed on its metal complexes and the closely related bis(trimethylsilyl)acetylene (BTMSA). acs.orgresearchgate.net

The crystal structure of BTMSA was determined at 102 K to be monoclinic, with the space group P21/c, and contains two molecules in a trans conformation per unit cell. srce.hrresearchgate.net This confirms the conformational preference predicted by other methods.

In the case of metal complexes, such as rac-[1,2-Ethylene-1,1'-bis(η⁵-tetrahydroindenyl)][η²-bis(trimethylsilyl)acetylene]zirconium, X-ray crystallography shows the coordination of the acetylene to the metal center. acs.org The C≡C bond length in the complex is significantly elongated to 1.302(8) Å, which is closer to a C=C double bond, providing clear evidence for the metallacyclopropene bonding model. acs.org These studies are crucial for understanding the nature of the interaction between silylacetylenes and transition metals, which is fundamental to their application in catalysis and organometallic chemistry. researchgate.net

Table 4: Selected Crystallographic Data for Bis(trimethylsilyl)acetylene (BTMSA) and a Zirconocene Complex

Compound Crystal System Space Group Key Structural Feature Reference
BTMSA (at 102 K) Monoclinic P21/c trans conformation srce.hrresearchgate.net
rac-(EBTHI)Zr(η²-Me₃SiC₂SiMe₃) Monoclinic P2₁/n Coordinated C-C bond length: 1.302(8) Å acs.org

This table is illustrative and based on data for the trimethylsilyl analogue and its metal complex.

Other Advanced Spectroscopic Probes

Beyond the foundational spectroscopic techniques, a range of other advanced spectroscopic probes have been instrumental in providing deeper insights into the electronic structure and bonding characteristics of silylacetylenes. While direct experimental data for this compound using some of these specialized techniques are not extensively documented in publicly available literature, the application of these methods to the closely related analogue, bis(trimethylsilyl)acetylene, offers significant predictive power and a framework for understanding the nuanced electronic properties of this compound.

Penning Ionization Electron Spectroscopy (PIES) and He(I) Ultraviolet Photoelectron Spectroscopy (UPS)

A significant investigation into the stereochemical properties of individual molecular orbitals of bis(trimethylsilyl)acetylene has been conducted using a combination of Penning Ionization Electron Spectroscopy (PIES), with He* (2³S) metastable atoms, and He(I) Ultraviolet Photoelectron Spectroscopy (UPS). researchgate.net This combined approach is particularly powerful because the relative intensities of the bands observed in PIES provide information about the spatial distribution of the electron density in the molecule's orbitals.

In the study of bis(trimethylsilyl)acetylene, it was observed that the π(C≡C) orbitals exhibited a relatively low activity in the PIES spectrum. researchgate.net This finding suggests that the π orbitals of the acetylene core are sterically shielded by the bulky trimethylsilyl groups. This shielding effect is anticipated to be even more pronounced in this compound due to the larger steric profile of the triethylsilyl groups compared to the trimethylsilyl groups.

Spectroscopic TechniqueOrbital StudiedKey Finding for Bis(trimethylsilyl)acetyleneExpected Trend for this compound
PIES/He(I) UPSπ(C≡C)Relatively low PIES activity, indicating steric shielding of the π system. researchgate.netEven lower PIES activity is expected due to the increased steric bulk of the triethylsilyl groups, leading to greater shielding of the acetylene core.

Vacuum Ultraviolet (VUV) Spectroscopy

Charge-Transfer (CT) Complex Spectroscopy

The formation of charge-transfer (CT) complexes between electron-rich donors and electron-poor acceptors can be a powerful tool to probe the electronic properties of molecules. Silylacetylenes can act as π-electron donors in the presence of suitable acceptors, such as tetracyanoethylene (B109619) (TCNE). The energy of the charge-transfer band in the electronic absorption spectrum of such a complex is directly related to the ionization potential of the donor molecule.

While no specific studies on CT complexes of this compound with TCNE were found, theoretical and experimental studies on related systems demonstrate the utility of this approach in understanding the donor-acceptor characteristics and the influence of substituents on the electronic structure. researchgate.netrsc.org The formation of a CT complex with an acceptor like TCNE would allow for the experimental determination of the first ionization potential of this compound and provide insights into the electron-donating ability of the silylated acetylene core.

Interacting SpeciesSpectroscopic MethodInformation Gained
This compound (donor) + Tetracyanoethylene (acceptor)UV-Vis Absorption SpectroscopyDetermination of the charge-transfer band energy, providing a measure of the ionization potential and electron-donating character of this compound.

The application of these advanced spectroscopic probes, often in conjunction with theoretical calculations, provides a more complete picture of the electronic landscape of this compound. researchgate.netd-nb.infoacs.org While experimental data for the triethylsilyl derivative may be sparse, the foundational work on its trimethylsilyl counterpart paves the way for future investigations into the subtle yet significant electronic effects imparted by the larger alkylsilyl groups.

Reactivity and Mechanistic Investigations of Bis Triethylsilyl Acetylene in Organic Transformations

Role as a Synthetic Building Block and Surrogate for Acetylene (B1199291)

The strategic placement of the triethylsilyl groups on the acetylene core makes bis(triethylsilyl)acetylene a stable, easily handled, and safe alternative to gaseous and explosive acetylene. researchgate.netreddit.com The silyl (B83357) groups also play a crucial role in modulating the reactivity of the alkyne, allowing for selective transformations that would be challenging with acetylene itself.

Nucleophilic Reactivity in Friedel-Crafts Type Reactions

This compound exhibits nucleophilic character and can participate in Friedel-Crafts type acylation and alkylation reactions. wikipedia.orgoakwoodchemical.comsigmaaldrich.com In these reactions, the electron-rich triple bond attacks an electrophilic carbon, typically an acylium ion or a carbocation generated from an alkyl halide and a Lewis acid. This reactivity provides a direct route to the synthesis of alkynyl ketones and other substituted alkynes. The triethylsilyl groups, while influencing the nucleophilicity of the alkyne, can be retained in the product or subsequently removed, offering further synthetic flexibility.

Recent advancements have also explored the use of propargyl alcohols as electrophiles in Friedel-Crafts alkylations, leading to the formation of valuable propargylated aromatic compounds. beilstein-journals.org

Precursor Chemistry (e.g., Lithium Trialkylsilylacetylide)

One of the most significant applications of this compound is its role as a precursor to lithium triethylsilylacetylide. wikipedia.orgoakwoodchemical.comnih.gov This is typically achieved through the selective cleavage of one of the silicon-carbon bonds using an organolithium reagent, such as butyllithium. The resulting lithium acetylide is a potent nucleophile that can be used in a wide array of carbon-carbon bond-forming reactions.

For instance, lithium (triethylsilyl)acetylide readily reacts with electrophiles like aldehydes, ketones, and epoxides. nih.govethz.ch The reaction with carbonyl compounds provides access to propargyl alcohols, while epoxide opening leads to the formation of homopropargyl alcohols. nih.gov These products are valuable intermediates in the synthesis of complex natural products and other biologically active molecules.

ReagentElectrophileProductReference
Lithium (triethylsilyl)acetylide(R)-(+)-glycidol derivativeSecondary alcohol nih.gov
Lithium (triethylsilyl)acetylideAldehydePropargyl alcohol ethz.ch

Desilylation Strategies and Subsequent Reactivity

The triethylsilyl groups in this compound and its derivatives can be selectively removed to unveil a terminal alkyne. This desilylation process is a key step in many synthetic sequences, as it regenerates the reactive C-H bond of the alkyne. A variety of reagents and conditions have been developed for this purpose, with fluoride (B91410) ion sources being particularly effective. wikipedia.org Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly employed to cleave the silicon-carbon bond. wikipedia.org

The choice of desilylation conditions can be crucial, especially when other functional groups are present in the molecule. For instance, selective desilylation of a trimethylsilyl (B98337) (TMS) group in the presence of a bulkier triisopropylsilyl (TIPS) group can be achieved, highlighting the tunability of this process. nih.gov The development of milder desilylation methods, such as using silver fluoride (AgF) or a combination of a transition metal and a fluoride source, has expanded the scope of this transformation. jmcs.org.mx

Once the terminal alkyne is unmasked, it can undergo a plethora of subsequent reactions, including Sonogashira coupling, click chemistry, and other metal-catalyzed transformations. nih.govthieme-connect.comnih.gov

Cycloaddition Reactions of this compound

The carbon-carbon triple bond of this compound is a competent dienophile and dipolarophile, enabling its participation in various cycloaddition reactions. These reactions provide powerful methods for the construction of cyclic and heterocyclic systems.

Diels-Alder Cycloadditions

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. sigmaaldrich.comacs.orgcas.cz The presence of the two silyl groups can influence the stereoselectivity and regioselectivity of the cycloaddition. The resulting cycloadducts, containing a silylated double bond, are versatile intermediates that can be further functionalized.

A notable example is the TiCl4-catalyzed Diels-Alder reaction of bis(trimethylsilyl)acetylene (B126346) with norbornadiene. sigmaaldrich.com Similarly, the reaction with 1,3-cyclohexadiene, catalyzed by a TiCl4-(C2H5)2AlCl system, affords the corresponding bicyclo[2.2.2]octadiene derivative in good yield. cas.cz In some cases, the initial cycloadduct can undergo further transformations, such as the elimination of ethylene (B1197577) upon heating to form an aromatic ring. cas.cz

The reaction of bis(trimethylsilyl)acetylene with oxazoles has also been shown to produce substituted furans through a Diels-Alder/retro-Diels-Alder sequence. mdpi.org

DieneDienophileCatalystProductReference
NorbornadieneBis(trimethylsilyl)acetyleneTiCl4Diels-Alder adduct sigmaaldrich.com
1,3-CyclohexadieneBis(trimethylsilyl)acetyleneTiCl4-(C2H5)2AlCl2,3-Bis(trimethylsilyl)bicyclo[2.2.2]octa-2,5-diene cas.cz
4-PhenyloxazoleBis(trimethylsilyl)acetylene-3,4-Bis(trimethylsilyl)furan acs.org
2,4,5-TrimethyloxazoleBis(trimethylsilyl)acetyleneMicrowave irradiationSubstituted furan mdpi.org

[2+3] Cycloadditions and Heterocycle Formation

This compound can also participate in [2+3] cycloaddition reactions with 1,3-dipoles to generate five-membered heterocyclic rings. This approach is a powerful tool for the synthesis of a variety of heterocycles, which are important structural motifs in medicinal chemistry and materials science. For example, the reaction with azides can lead to the formation of triazoles. nih.gov

The versatility of this compound as a building block in cycloaddition reactions underscores its importance in modern organic synthesis for the construction of complex molecular architectures.

Cobalt-Catalyzed Cycloadditions

Cobalt complexes are effective catalysts for the [2+2+2] cycloaddition of alkynes. This compound serves as a crucial component in these reactions, often to construct substituted benzene (B151609) rings and heterocyclic structures like pyridines. The bulky triethylsilyl groups on this alkyne prevent its self-trimerization, which can be a significant side reaction with smaller alkynes. uwindsor.ca This feature makes it an ideal reaction partner for the co-cyclotrimerization with other alkynes or diynes.

A primary application of this methodology is the synthesis of pyridines through the co-cyclotrimerization of two alkyne units and a nitrile. rsc.orgrsc.org The general mechanism, often involving a Cp*Co (pentamethylcyclopentadienyl cobalt) catalyst, proceeds through the oxidative coupling of two alkyne molecules to form a cobaltacyclopentadiene intermediate. nih.gov Subsequent insertion of the nitrile into this intermediate, followed by reductive elimination, yields the pyridine (B92270) ring. nih.gov The use of an in situ generated Co(I) active species from a stable Co(III) precatalyst has been shown to be a mild and efficient method for these transformations. rsc.orgrsc.org

In the synthesis of complex polycyclic systems, bis(trimethylsilyl)acetylene (a related silylated alkyne) has been used in cobalt-catalyzed reactions with diynes to form steroid skeletons. patentcut.com The reaction proceeds via a co-oligomerization to create a benzocyclobutene intermediate, which then undergoes further intramolecular cycloaddition. patentcut.com However, the steric bulk of the silyl groups can sometimes hinder the reaction, as was noted in an attempted synthesis of strychnine (B123637) where bis(trimethylsilyl)acetylene proved to be too bulky for the desired cyclization, leading to the use of acetylene gas as an alternative. researchgate.net

The reaction conditions and catalyst systems for these cycloadditions can be varied to optimize yields and selectivity. For instance, simple cobalt(II) iodide in combination with a phosphine (B1218219) ligand and a zinc reductant can effectively catalyze the cycloaddition of diarylacetylenes and nitriles to form polyarylated pyridines. nih.govchemrxiv.org Light-promoted versions of these cycloadditions have also been developed, allowing the reactions to proceed under very mild conditions. researchgate.net

Addition Reactions to the Acetylenic Moiety

The carbon-carbon triple bond in this compound is susceptible to various addition reactions, with the regiochemical and stereochemical outcomes often dictated by the catalyst and the steric hindrance of the triethylsilyl groups.

Rhodium-Catalyzed Additions

Rhodium complexes are known to catalyze a variety of transformations involving alkynes. While specific studies focusing solely on rhodium-catalyzed additions to this compound are not extensively detailed in the provided results, the general reactivity patterns of silylated alkynes with rhodium catalysts are well-established. For instance, rhodium catalysts are employed in [6+2] cycloadditions involving alkynes and various 6π-electron systems like cycloheptatriene. rsc.org The mechanism for such reactions with internal alkynes is proposed to involve the formation of a rhodacyclopentadiene intermediate. rsc.org

In related systems, rhodium(I) complexes have been used alongside cobalt(I) systems for the synthesis of pyridines from alkynes and nitriles, highlighting the utility of various transition metals in these cycloadditions. rsc.org

Base-Catalyzed Additions to Carbonyl Compounds (e.g., Ketones)

The addition of silylacetylenes to carbonyl compounds is a fundamental method for synthesizing protected propargyl alcohols. In a notable transition-metal-free approach, bis(trimethylsilyl)acetylene (BTMSA) has been shown to add to ketones in the presence of a catalytic amount of potassium bis(trimethylsilyl)amide (KHMDS). rsc.org This reaction provides a direct, one-step route to tertiary propargylic alcohols that are protected at both the hydroxyl (O-silyl) and acetylenic (C-silyl) positions. rsc.org

The proposed mechanism involves the in situ generation of a trimethylsilylacetylide anion via the reaction of BTMSA with KHMDS. This nucleophilic acetylide then attacks the carbonyl carbon of the ketone. The resulting alkoxide is subsequently trapped by the silicon of another BTMSA molecule, regenerating the silylacetylide catalyst and forming the O-silylated product. This process is efficient for a wide range of ketones, including those found in more complex pharmaceutical molecules. rsc.org

Table 1: Base-Catalyzed Addition of Bis(trimethylsilyl)acetylene to Acetophenone rsc.org

EntryCatalyst (mol%)SolventTime (h)Conversion (%)
1KHMDS (20)Toluene0.599
2KHMDS (10)Toluene0.599
3KHMDS (5)Toluene299
4NaHMDS (20)Toluene2420
5LiHMDS (20)Toluene2410

As demonstrated in the table, KHMDS is a highly effective catalyst for this transformation, providing near-quantitative conversion in a short time even at low catalyst loadings.

Regioselectivity and Stereoselectivity in this compound Reactions

The steric and electronic properties of the triethylsilyl groups play a critical role in directing the regioselectivity and stereoselectivity of reactions involving this compound. thieme-connect.com

In cobalt-catalyzed [2+2+2] cycloadditions with unsymmetrical alkynes and nitriles, the regioselectivity of the resulting pyridine is influenced by both the electronic nature of the alkyne substituents and the steric bulk of the ligands on the cobalt catalyst. rsc.orgresearchgate.net For example, in the synthesis of pyridines with all-carbon quaternary centers, the choice of ligand on the cobalt catalyst can direct the reaction to favor one regioisomer over another with high selectivity. researchgate.net Specifically, terminal alkyl or silyl alkynes tend to yield 5-substituted pyridines, while terminal aryl alkynes can lead to 6-substituted products depending on the ligand used. researchgate.net

In addition reactions, the bulky silyl groups often dictate the site of attack. For instance, in the rhodium-catalyzed addition of an aryl-ethynyl group to bis(trimethylsilyl)acetylene, the reaction proceeds with high regio- and stereoselectivity. thieme-connect.com The silyl group directs the incoming group to a specific position, and its presence is crucial for the observed selectivity.

Transformations Involving the Silyl Group

While many reactions target the acetylenic core of this compound, the silicon-carbon bond itself can be selectively cleaved. This desilylation is a powerful feature, as the triethylsilyl group can act as a removable protecting group or a temporary directing group. thieme-connect.com

Protodesilylation, the replacement of a silyl group with a proton, is a common transformation used to unmask a terminal alkyne. This allows this compound to serve as a synthetic equivalent of acetylene itself, but with improved handling and reactivity control. After participating in a reaction, one silyl group can be selectively removed under basic (e.g., potassium carbonate in methanol) or fluoride-mediated conditions to yield a terminal triethylsilyl-alkyne. This terminal alkyne is then available for further transformations, such as Sonogashira cross-coupling reactions. thieme-connect.com

This two-step sequence—reaction at the triple bond followed by selective desilylation—provides a strategic advantage in multistep synthesis, enabling the construction of complex molecular architectures that would be difficult to achieve with acetylene directly.

Organometallic Chemistry of Bis Triethylsilyl Acetylene Complexes

Bis(triethylsilyl)acetylene as a Ligand in Transition Metal Complexes

This compound and its analogues are valuable ligands in organometallic synthesis. fishersci.ca Their bulky trialkylsilyl groups confer stability and solubility to the resulting metal complexes, while the alkyne functionality provides a reactive site for coordination and subsequent chemical transformations. acs.org

The coordination of an alkyne to a transition metal is generally described by the Dewar-Chatt-Duncanson model, which involves a combination of ligand-to-metal σ-donation and metal-to-ligand π-backbonding. wikipedia.org In the case of bis(trialkylsilyl)acetylene complexes with early transition metals like those in Group 4, the bonding is often best described by the metallacyclopropene resonance structure. nih.govresearchgate.netilpi.com

This model considers the alkyne to act as a dianionic, four-electron donor, resulting in a formal oxidative addition to the metal center and the formation of a three-membered ring. ilpi.comthieme-connect.de For a Group 4 metallocene complex, this means the metal is formally in a +4 oxidation state. thieme-connect.de The bonding within this M-C₂ unit is characterized by two metal-carbon σ-bonds and one out-of-plane π-bond, creating a delocalized three-center, two-electron system. nih.govd-nb.info

Structural evidence from X-ray crystallography for related bis(trimethylsilyl)acetylene (B126346) complexes supports this description:

C-C Bond Elongation: Upon coordination, the alkyne C-C bond distance increases significantly from a typical triple bond length (~1.20 Å) to approximately 1.28-1.29 Å, indicating a reduction in bond order. wikipedia.orgresearchgate.net

Bending of Substituents: The substituents on the alkyne carbons bend away from the metal, with the R-C-C bond angles deviating substantially from the 180° linearity of a free alkyne. wikipedia.org

Theoretical studies and computational analyses, such as Density Functional Theory (DFT) calculations, on complexes like Cp₂M(η²-H₃SiC₂SiH₃) (where M=Ti, Zr, Hf) corroborate the metallacyclopropene model, showing it to be the preferred resonance structure. nih.govd-nb.info This bonding mode makes the coordinated alkyne complexes aromatic in nature, based on computed nucleus-independent chemical shifts (NICS). nih.govd-nb.info

Table 1: Representative Structural Data for Metallocene Alkyne Complexes

ComplexM-C Distance (Å)C-C Distance (Å)Si-C-C Angle (°)Reference
Cp₂Ti(η²-Me₃SiC₂SiMe₃)2.276, 2.1621.275149.5 researchgate.net
Cp₂Ti(η²-PhC₂Ph)2.193, 2.1071.283139.7, 142.1 researchgate.net
Pt(PPh₃)₂(MeC₂Ph)-1.277~140 wikipedia.org

A key feature of bis(trialkylsilyl)acetylene complexes is the lability of the alkyne ligand. nih.gov In many reactions, the bis(trialkylsilyl)acetylene is not incorporated into the final product but rather acts as a placeholder ligand that is readily displaced by other unsaturated molecules. nih.govnih.gov This reactivity is fundamental to the use of these complexes as precursors for generating reactive metal fragments. nih.govnih.gov

The substitution of the alkyne can proceed via two main pathways: thieme-connect.de

Dissociative Mechanism: The bis(trialkylsilyl)acetylene ligand is eliminated in the first step, generating a coordinatively and electronically unsaturated metal fragment, which then coordinates with the substrate. thieme-connect.de

Associative Mechanism: The incoming substrate molecule first inserts into one of the metal-carbon bonds of the metallacyclopropene ring. This is followed by a subsequent reaction or elimination of the original alkyne. thieme-connect.de

The operative mechanism depends on several factors, including the specific metal, the steric and electronic properties of the ancillary ligands (like cyclopentadienyl (B1206354) groups), and the nature of the incoming substrate. acs.orgthieme-connect.de The substitution reactivity has been demonstrated with a variety of substrates, including other alkynes, nitriles, imines, alkenes, and quinones. nih.govnih.gov For instance, actinide complexes like Cp*₂U(η²-Me₃SiC₂SiMe₃) exhibit similar ligand substitution reactivity to their Group 4 counterparts, where the coordinated alkyne is readily replaced by molecules such as diphenylacetylene. nih.gov

Group 4 Metallocene Complexes of this compound (e.g., Titanium, Zirconium, Hafnium)

Metallocene complexes of Group 4 metals with bis(trialkylsilyl)acetylenes are particularly important and well-studied. researchgate.net These compounds, such as Cp₂Ti(η²-Me₃SiC₂SiMe₃) and Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃), are stable, easily handled solids that serve as excellent starting materials in organometallic synthesis. thieme-connect.denih.gov

The most common and straightforward synthesis of these complexes involves the reduction of a Group 4 metallocene dichloride (Cp'₂MCl₂) with an excess of magnesium metal in the presence of bis(trialkylsilyl)acetylene. acs.orgacs.orgwikipedia.org The reaction is typically carried out in tetrahydrofuran (B95107) (THF) at room temperature. acs.org

General Synthesis: Cp'₂MCl₂ + Mg + Et₃SiC≡CSiEt₃ → Cp'₂M(η²-Et₃SiC₂SiEt₃) + MgCl₂

For titanium, the resulting complex, Cp₂Ti(η²-Et₃SiC₂SiEt₃), is typically isolated without additional ligands. thieme-connect.de In contrast, the analogous zirconium and hafnium complexes are often stabilized by an additional donor ligand (L), such as pyridine (B92270) (py) or THF, to form complexes of the type Cp'₂M(L)(η²-Et₃SiC₂SiEt₃). thieme-connect.dewikipedia.org Alternative synthetic routes include the reduction of the metallocene dichloride with n-butyllithium followed by the addition of the alkyne, or the reaction of a dimethylmetallocene with a silyl-substituted acetylene (B1199291). acs.org

The molecular structures of these complexes have been extensively confirmed by single-crystal X-ray diffraction. acs.orgnih.gov The structural parameters, as highlighted in Table 1, are consistent with the metallacyclopropene bonding model, showing a three-membered ring with a formally tetravalent metal center. acs.orgresearchgate.net

Perhaps the most significant application of Group 4 metallocene bis(trialkylsilyl)acetylene complexes is their role as "masked" M(II) sources. nih.govd-nb.infonih.gov The 14-electron, d² metallocene fragments, "Cp'₂M" (M = Ti, Zr, Hf), are highly reactive and generally unstable species. thieme-connect.de The bis(trialkylsilyl)acetylene complexes serve as convenient and clean precursors that generate these fragments in situ under mild conditions through the dissociation of the labile alkyne and any additional ligands. nih.govthieme-connect.denih.gov

The advantages of using these alkyne complexes over other M(II) synthons include: thieme-connect.de

Facile preparation and isolation.

Stability at ambient temperature, allowing for easier handling.

Clean generation of the "Cp'₂M" fragment, which avoids side reactions often encountered with other precursors.

This property has made them invaluable reagents for a vast number of synthetic and catalytic applications, enabling the study of the fundamental reactivity of titanocene (B72419) and zirconocene (B1252598) fragments. d-nb.infonih.gov

As established, the initial Group 4 metallocene alkyne complex is itself best described as a metallacyclopropene. nih.govd-nb.info This strained three-membered ring is a key reactive intermediate. Its subsequent reactions often lead to the formation of larger, more stable metallacycles, most notably five-membered metallacyclopentadienes. acs.org

The formation of a metallacyclopentadiene typically occurs through the coupling of the coordinated alkyne with a second unsaturated molecule. When the metallocene bis(alkyne) complex is reacted with another alkyne, a zirconacyclopentadiene is formed via oxidative coupling. thieme-connect.de

Reaction Pathway: Cp₂Zr(py)(η²-R¹C₂R¹) + R²C≡CR³ → Cp₂Zr(C(R¹)=C(R¹)-C(R²)=C(R³)) + py

This reactivity has been harnessed for the regioselective coupling of internal alkynes. thieme-connect.de The outcome of the reaction—whether it stops at the metallacyclopropene stage or proceeds to the metallacyclopentadiene—can be influenced by sterics. For instance, sterically demanding cyclopentadienyl ligands (like Cp*) tend to favor the formation of metallacyclopropenes, whereas less bulky ligands (like Cp) often lead to the formation of metallacyclopentadienes. d-nb.info These metallacyclopentadienes are themselves versatile intermediates for the synthesis of a variety of organic and organometallic compounds. researchgate.netresearchgate.net

Reactions of this compound Metallocene Complexes with Heteroatom Substrates

Group 4 metallocene complexes of this compound, such as Cp'₂M(η²-Et₃SiC₂SiEt₃) (where M = Ti, Zr; Cp' = cyclopentadienyl or a substituted derivative), serve as valuable precursors for generating the highly reactive [Cp'₂M] fragment. d-nb.infonih.gov These "masked" M(II) synthons achieve this by the facile dissociation of the alkyne ligand, enabling a wide range of reactions with substrates containing heteroatoms. d-nb.infonih.gov

Nitriles and Isonitriles

The reactions of Group 4 metallocene bis(silyl)acetylene complexes with nitriles and isonitriles have been investigated in detail. dntb.gov.uanih.gov These reactions are influenced by the specific metal center (M), the cyclopentadienyl ligands (L), and the substituents on the nitrile or isonitrile substrate (S). dntb.gov.uanih.gov A prominent outcome of these reactions is the formation of mono- and polynuclear 1-metalla-2,5-diazacyclopenta-2,4-dienes. dntb.gov.uanih.gov These heterocyclic products hold significant potential for further synthetic applications. nih.gov The coupling of different heterocyclic nitriles at these metallocene centers has also been explored. researchgate.net

The general reactivity pattern involves the initial displacement of the this compound ligand by the nitrile or isonitrile, followed by coupling reactions at the low-valent metal center. This methodology provides a pathway to complex nitrogen-containing heterocycles. nih.gov

Reactant SystemSubstrateKey Product TypeReference
Group 4 Metallocene Bis(silyl)acetylene ComplexesNitriles, IsonitrilesMono- and polynuclear 1-metalla-2,5-diazacyclopenta-2,4-dienes dntb.gov.uanih.gov
[Cp*₂Ti] (from alkyne complex)2,6-DicyanopyridineTrinuclear TiZr₂ complexes (after reaction with zirconocene alkyne complex) researchgate.net

Carbodiimides

The reaction between titanocene bis(silyl)acetylene complexes, such as Cp'₂Ti(η²-Et₃SiC₂SiEt₃), and various carbodiimide (B86325) substrates (RN=C=NR') has been explored to generate strained four-membered heterometallacycles. acs.orgnih.gov However, the products are often complex and result from the dismantlement, isomerization, or C-C coupling of the carbodiimide substrate. acs.orgnih.gov This leads to the formation of unusual mono-, di-, and even tetranuclear titanium(III) complexes rather than simple insertion products. acs.org

A detailed theoretical analysis suggests that the formation of these varied products is linked to the biradicaloid character of the intermediate four-membered heterometallacycles. acs.orgnih.gov The delicate balance of electronic and steric factors ultimately determines whether the strained metallacycle can be isolated or if it will undergo further reaction. acs.org

Metallocene PrecursorCarbodiimide Substrate (RN=C=NR')Resulting ProductsReference
Cp₂Ti(η²-Me₃SiC₂SiMe₃)R = t-Bu; R' = EtMono-, di-, and tetranuclear Titanium(III) complexes acs.orgnih.gov
Cp*₂Ti(η²-Me₃SiC₂SiMe₃)R = R' = i-Pr, t-Bu, SiMe₃Products from dismantlement, isomerization, or C-C coupling acs.orgnih.gov

Pnictanes and Aminophosphanes

The reactivity of titanocene bis(silyl)acetylene complexes extends to reactions with primary pnictanes (R-PnH₂, where Pn = P or N) and secondary aminophosphanes (R'P(H)-N(H)R). researchgate.netresearchgate.net Specifically, the reaction of Cp₂Ti(η²-btmsa) with secondary aminophosphanes results in the formation of η²-iminophosphane titanocene complexes. researchgate.netresearchgate.net These reactions represent a dehydrocoupling process, where element-element bonds are formed with the elimination of H₂. researchgate.net The resulting products have been thoroughly characterized using spectroscopic, crystallographic, and computational methods. researchgate.netresearchgate.net

Metallocene PrecursorSubstrateProduct TypeReference
Cp₂Ti(btmsa)Secondary Aminophosphanes (R'P(H)-N(H)R)η²-Iminophosphane titanocene complexes researchgate.netresearchgate.net
Cp₂Ti(btmsa) / Cp₂Zr(btmsa)(py)Primary Pnictanes (R-PnH₂)η²-Dipnictene complexes researchgate.net

Other E-H and E-Cl Compounds

Group 4 metallocene bis(silyl)acetylene complexes react with a variety of other compounds containing polar element-hydrogen (E-H) and element-chlorine (E-Cl) bonds. nih.govresearchgate.net The reactive [Cp'₂M] fragment, generated after alkyne dissociation, can react with substrates such as water, molecular hydrogen, and other E-H compounds where E can be nitrogen, oxygen, or phosphorus. researchgate.net

Reactions with electrophilic E-Cl compounds have also been documented. For instance, the reaction with Me₃SiCl leads to a monometallic Ti(III) complex featuring a chelating α,β-unsaturated silyl (B83357) ester ligand, formed by a formal substitution of the [Cp₂Ti] fragment by a trimethylsilyl (B98337) group. nih.gov In contrast, reaction with methyl iodide proceeds via a radical pathway, causing the oxidation of one titanium center to yield a mixed-valent Ti(III)/Ti(IV) complex. nih.gov The reaction with I₂ can form both trivalent dinuclear species, (Cp'₂Ti)₂(μ-I)₂, and tetravalent mononuclear complexes, Cp'₂TiI₂. nih.gov

Actinide Metallocene this compound Complexes

The chemistry of this compound extends to actinide metallocenes, leading to the formation of actinide metallacyclopropene complexes. acs.org Analogous to Group 4 chemistry, these complexes can be synthesized by the reduction of actinide dihalide precursors, such as [Cp'₂AnCl₂] (An = Th, U), in the presence of the alkyne. acs.org For example, the reduction of [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂ThCl₂ with potassium graphite (B72142) in the presence of an alkyne yields a stable thorium metallacyclopropene. acs.org

These actinide metallacyclopropenes are best described as An(IV) complexes. acs.org Magnetic susceptibility studies and DFT calculations confirm this assignment, showing that the 5f orbitals of the actinide metal contribute to the bonding within the metallacyclopropene moiety. acs.org The steric bulk of the cyclopentadienyl ligands plays a crucial role; highly sterically demanding ligands can prevent the further reaction of the metallacyclopropene to form metallacyclopentadiene complexes, even in the presence of excess alkyne. acs.org Monomeric actinide dihydrido complexes have also been identified as versatile precursors for accessing actinide metallacycles. dntb.gov.ua

Copper(I) Complexes with this compound

This compound forms stable complexes with copper(I), which are of interest for applications in microelectronics. acs.org The nature of the bonding and the geometry of these complexes are significantly influenced by the ancillary ligands attached to the copper center. acs.orgresearchgate.net Both mononuclear and dinuclear complexes have been synthesized and characterized. ibm.com

In one approach, the reaction of Cu₂O with a β-diketone like 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfac) in the presence of bis(trimethylsilyl)acetylene (BTMSA) yielded both a mononuclear complex, (BTMSA)Cu(hfac), and a dinuclear complex, [BTMSA(Cu(hfac))₂]. ibm.com

Studies comparing "hard" ancillary ligands, such as β-diketones, with "softer" β-diketimines show that while both can lead to trigonal planar geometries around the Cu(I) ion, the interaction with the coordinated alkyne differs considerably. acs.orgresearchgate.net The degree of π-back-bonding from the copper d-orbitals into the alkyne's π* orbitals is enhanced by the softer β-diketimine ligand. researchgate.netacs.org This is evidenced by spectroscopic data and structural features, such as the elongation of the C≡C bond upon coordination. acs.org Theoretical studies confirm that π-back-donation is a predominant feature of the Cu-alkyne bond. acs.org

ComplexAncillary Ligand TypeKey Structural FeatureC≡C Bond Length (Å)Reference
(BTMSA)Cu(hfac)β-diketoneMononuclear, η²-alkyne1.17 ibm.com
[BTMSA(Cu(hfac))₂]β-diketoneDinuclear, μ-η¹-alkyne- ibm.com
(β-diketone)Cu(BTMSA)β-diketone (hard donor)Trigonal planar Cu(I)1.225(8) acs.org
(β-diketimine)Cu(BTMSA)β-diketimine (soft donor)Trigonal planar Cu(I), stronger π-back-bonding- acs.orgresearchgate.net

Catalytic Applications of Bis Triethylsilyl Acetylene and Its Complexes

Dimerization and Oligomerization Reactions

Head-to-Tail Dimerization of Alkynes

Oligomerization of Alkenes

No specific research was identified concerning the application of bis(triethylsilyl)acetylene as a catalyst or ligand in the oligomerization of alkenes. The field is extensively developed for other catalyst systems, but the role of this specific compound has not been detailed in the available scientific literature.

C-C Coupling Reactions

Formation of Polycyclic Aromatic Hydrocarbons (PAHs)

While silyl-protected alkynes are valuable in the synthesis of complex aromatic systems, there are no specific, detailed reports on the use of this compound as a key building block or catalyst in the systematic formation of polycyclic aromatic hydrocarbons. The related mono-silylated compound, (triethylsilyl)acetylene (B162402), has been used to synthesize derivatives of anthradithiophene, a type of PAH, but this does not directly address the catalytic application of the bis-substituted compound. chemicalbook.com

Cross-Coupling Strategies

There is no available data on the direct use of this compound in common cross-coupling strategies such as Suzuki, Sonogashira, or Stille reactions. The reactivity of the C-Si bond in the simpler (triethylsilyl)acetylene is known, but this cannot be directly extrapolated to the catalytic behavior of the bis-substituted title compound in cross-coupling protocols.

Cyclotrimerization and Benzocyclobutene Formation

The [2+2+2] cycloaddition, or cyclotrimerization, of alkynes is a powerful atom-economical method for synthesizing substituted benzene (B151609) rings. Bis(silyl)acetylenes, particularly BTMSA, are excellent substrates for these reactions, often catalyzed by transition metals like cobalt.

A prominent application is the co-oligomerization of α,ω-diynes with BTMSA, catalyzed by cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), to form silylated benzocyclobutenes. sigmaaldrich.comwikipedia.org These strained molecules are versatile synthetic intermediates. For instance, the reaction of 1,5-hexadiyne (B1215225) with BTMSA in the presence of a CpCo(CO)₂ catalyst yields 4,5-bis(trimethylsilyl)benzocyclobutene. sigmaaldrich.comacs.org This intermediate can undergo further transformations, demonstrating its utility in organic synthesis.

This strategy has been employed in the total synthesis of complex molecules, such as steroids. In a notable example, a 1,5-hexadiyne precursor was co-oligomerized with BTMSA using a CpCo(CO)₂ catalyst to construct the steroidal ABC ring system in a single step, yielding a bis(trimethylsilyl)-substituted estrone (B1671321) derivative. patentcut.com The reaction proceeds through a benzocyclobutene intermediate, which upon heating, rearranges to form the final tricyclic steroid core. patentcut.com

The general scheme for this cobalt-catalyzed reaction involves the formation of a metallacyclopentadiene from the diyne and the cobalt catalyst. Subsequent insertion of the silylated alkyne leads to the formation of the benzocyclobutene ring. wikipedia.org

Table 1: Cobalt-Catalyzed Benzocyclobutene Formation

Reactants Catalyst Product Yield Reference
1,5-Hexadiyne, Bis(trimethylsilyl)acetylene (B126346) (BTMSA) CpCo(CO)₂ 4,5-Bis(trimethylsilyl)benzocyclobutene High sigmaaldrich.comacs.org
Steroidal 1,5-diyne (precursor 6), BTMSA CpCo(CO)₂ Racemic 2,3-bis(trimethylsilyl)-estra-1,3,5(10)trien-17-one (7) 71% patentcut.com

This table presents data for Bis(trimethylsilyl)acetylene (BTMSA) as a representative example.

Hydrogenation and Dehydrocoupling Reactions

The catalytic hydrogenation of the carbon-carbon triple bond in bis(silyl)acetylenes can be achieved using various catalytic systems. Research on titanocene (B72419) and zirconocene (B1252598) complexes of BTMSA demonstrates their reactivity towards dihydrogen. rsc.org The addition of hydrogen across the coordinated alkyne leads to the formation of metallacyclopropene-hydride complexes and ultimately to the corresponding bis(silyl)alkene. The reaction conditions, such as hydrogen pressure and temperature, can influence the equilibrium between the starting alkyne complex and the hydrogenated products. rsc.org While metal-free systems using frustrated Lewis pairs have shown high selectivity for the hydrogenation of various alkynes to cis-alkenes, specific studies on this compound are not prominent. core.ac.uk

Dehydrocoupling reactions, which form element-element bonds with the elimination of H₂, are a clean and efficient synthetic method. rsc.org While direct dehydrocoupling involving this compound is not extensively reported, related "dealkynative coupling" reactions highlight the potential of silylacetylenes in forming new bonds. For example, a catalytic system using potassium bis(trimethylsilyl)amide (KHMDS) has been shown to mediate the N-H/Si-C dealkynative coupling between primary amines and BTMSA. rsc.org This reaction forms a new Si-N bond and releases acetylene (B1199291), providing an efficient route to silylamines. rsc.org The proposed mechanism involves the deprotonation of the amine followed by nucleophilic attack on the silylacetylene.

Table 2: Hydrogenation and Dealkynative Coupling Reactions

Reactant(s) Catalyst/Reagent Product Type Key Transformation Reference
Titanocene bis(trimethylsilyl)acetylene complexes H₂ Titanocene vinylidene or metallacyclopropene hydride C≡C bond hydrogenation rsc.org

This table utilizes data for Bis(trimethylsilyl)acetylene (BTMSA) to illustrate the reaction principles.

Design of New Catalytic Systems utilizing this compound

Complexes of this compound, and more commonly BTMSA, with Group 4 metallocenes (Titanium, Zirconium) are highly valuable as precursors for generating reactive, low-valent metal centers. nih.govwikipedia.org These complexes, such as Rosenthal's reagent (a zirconocene bis(trimethylsilyl)acetylene pyridine (B92270) complex), can readily release the sterically bulky bis(silyl)acetylene ligand under mild conditions. wikipedia.org This dissociation generates the highly reactive and otherwise unstable "Cp'₂M" fragment (where M = Ti or Zr), which can then be harnessed in a wide range of stoichiometric and catalytic transformations. nih.govthieme-connect.de

The "masked" M(II) complexes serve as excellent starting points for designing new catalytic systems. Once the [Cp'₂M] fragment is generated, it can react with various substrates to initiate catalytic cycles. For example, bimetallic Ti(III)-Cr complexes, derived from the reaction of a titanocene BTMSA complex, have been shown to catalyze the hydrogenation of epoxides to anti-Markovnikov alcohols. nih.govresearchgate.net

The general principle involves the displacement of the bis(silyl)acetylene by a substrate, which then undergoes transformation at the reactive metal center. This approach has been used to synthesize novel coordination compounds, facilitate coupling reactions, and form heterobimetallic complexes with unique catalytic activities. nih.gov The stability of the initial bis(silyl)acetylene complex allows for the clean and controlled generation of the active catalytic species. researchgate.net

Table 3: Catalytic Systems Derived from Bis(silyl)acetylene Complexes

Precursor Complex (BTMSA analogue) Generated Active Species Catalytic Application Reference
Cp₂Ti(η²-Me₃SiC₂SiMe₃) [Cp₂Ti] Dimerization of terminal alkynes researchgate.net
Cp₂Ti(η²-Me₃SiC₂SiMe₃) derived Ti₂Cr₂ ring compound Bimetallic Ti-Cr species Hydrogenation of epoxides nih.govresearchgate.net

This table is based on research using Bis(trimethylsilyl)acetylene (BTMSA) complexes.

Insufficient Published Research for this compound in Specified Applications

Following a comprehensive review of scientific literature and available data, it has been determined that there is insufficient published research to generate a thorough and scientifically accurate article on the chemical compound This compound within the specific application areas requested in the provided outline.

The specified topics included:

Incorporation into Siloxane-Based Polymers for enhanced thermal stability and performance.

Role as a Precursor for Carbon Fibers, including its impact on carbon yield and thermal expansion.

Applications in Silicon-Based Electronic Components and Semiconductors.

The search for information revealed that extensive research has been conducted on a closely related compound, Bis(trimethylsilyl)acetylene (BTMSA) , for these exact applications. For instance, multiple studies detail the use of BTMSA as an additive in cellulose-based precursors to significantly increase the carbon yield during the carbonization process for producing carbon fibers. Similarly, the utility of BTMSA in modifying siloxane polymers and its potential in electronic materials is documented.

However, equivalent research detailing the performance and application of the triethyl-substituted analogue, this compound, is not present in the available scientific literature. The difference in the alkyl groups (ethyl vs. methyl) attached to the silicon atoms can lead to significant variations in the compound's steric hindrance, reactivity, and physical properties, making it scientifically unsound to extrapolate the findings from BTMSA to this compound.

While basic chemical and physical properties for this compound are available, as detailed in the table below, data regarding its use and performance in the advanced materials science applications outlined does not appear to be publicly available.

Chemical Data for this compound

PropertyValue
Linear Formula (C₂H₅)₃SiC≡CSi(C₂H₅)₃
CAS Number 17947-98-7
Molecular Weight 254.56 g/mol
Boiling Point 132-134 °C at 25 mmHg
Density 0.816 g/mL at 25 °C
Refractive Index n20/D 1.456

Due to the strict requirement to focus solely on this compound and the lack of relevant data, providing an article that meets the requested standards of being thorough and informative is not possible without resorting to speculation or inaccurate information.

Applications in Advanced Materials Science and Polymer Chemistry

Development of Hybrid Organic-Inorganic Materials

Bis(triethylsilyl)acetylene (BTESA) is a noteworthy compound in the field of materials science, particularly for its potential role as a precursor in the synthesis of advanced hybrid organic-inorganic materials. These materials are engineered to combine the advantageous properties of both organic polymers, such as flexibility and processability, with the desirable characteristics of inorganic materials, like thermal stability and mechanical strength. The integration of the this compound moiety into a polymer matrix can lead to novel materials with tailored functionalities.

The primary approach for incorporating BTESA into hybrid materials involves its use as a monomer or a cross-linking agent in polymerization reactions. The reactive acetylene (B1199291) core and the triethylsilyl groups are key to its function. The silyl (B83357) groups can be hydrolyzed and condensed through sol-gel processes with other silicon-based precursors, such as tetraethoxysilane (TEOS), to form a siloxane (Si-O-Si) network. This process embeds the organic acetylenic unit within an inorganic silica (B1680970) matrix, creating a true hybrid material at the molecular level.

While specific research focusing exclusively on this compound for hybrid material development is not extensively documented, the principles can be inferred from the broader class of silylacetylenes. For instance, related compounds like Bis(trimethylsilyl)acetylene (B126346) (BTMSA) are recognized as valuable precursors for such applications. smolecule.com The general strategy involves leveraging the dual reactivity of these molecules. The terminal silyl groups provide a pathway for integration into an inorganic network, while the central acetylene unit can undergo various organic polymerization reactions, such as cyclotrimerization or oxidative coupling, to form a conjugated organic backbone. This organic backbone can impart valuable electronic and optical properties to the final material.

The resulting hybrid materials, often in the form of films, coatings, or monoliths, can exhibit a range of enhanced properties. The inorganic silica network typically provides a rigid and thermally stable framework, while the organic polyacetylene component can introduce functionalities such as luminescence, conductivity, or a high refractive index. The triethylsilyl groups in BTESA, being bulkier than the trimethylsilyl (B98337) groups in BTMSA, may also influence the morphology and porosity of the resulting hybrid material, potentially leading to materials with different and desirable characteristics.

The development of these materials holds promise for a variety of advanced applications, including protective coatings, dielectric layers in microelectronics, and matrices for optical devices. The ability to precisely tune the properties of these hybrid materials by varying the ratio of the organic and inorganic components, as well as by modifying the structure of the silylacetylene precursor, makes this a compelling area for future research in materials science.

PropertyDescriptionPotential Advantage
Thermal Stability The incorporation of a siloxane network enhances the material's resistance to thermal degradation.Suitable for applications requiring high-temperature performance.
Mechanical Strength The rigid inorganic framework improves the hardness and durability of the material.Provides robust coatings and structural components.
Processability The organic component allows for solution-based processing techniques like spin-coating or casting.Enables the fabrication of thin films and complex shapes.
Tunable Optical Properties The conjugated polyacetylene backbone can be designed to exhibit specific light-emitting or absorbing characteristics.Useful for creating photonic and optoelectronic devices.
Low Dielectric Constant The introduction of organic groups can lower the dielectric constant of the silica matrix.Applicable as insulating layers in integrated circuits.

Theoretical and Computational Studies of Bis Triethylsilyl Acetylene

Electronic Structure and Bonding Analysis

The nature of the bond between a metal center and the substituted acetylene (B1199291) ligand is a key area of theoretical investigation. These studies clarify whether the resulting complex is best described as a simple π-complex or as a metallacyclopropene, a distinction with significant implications for its reactivity.

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of organometallic complexes involving silylacetylenes. Studies on related group 4 metallocene complexes, such as Cp₂M(η²‐Me₃SiC₂SiMe₃) (where M = Ti, Zr, Hf), have been crucial. nih.gov To simplify calculations while retaining essential electronic features, model complexes like Cp₂M(η²‐H₃SiC₂SiH₃) have been computed using methods like the B3LYP density functional. nih.gov

These calculations reveal that the interaction between the metal and the alkyne is best described by a model featuring two in-plane metal-carbon σ-bonds and one out-of-plane π-bond interaction. nih.gov This arrangement constitutes a delocalized three-center, two-electron system. nih.gov The results from these theoretical models show excellent agreement with structural parameters obtained from X-ray crystallography of the actual bis(trimethylsilyl)acetylene (B126346) complexes, validating the computational approach. nih.gov

A significant theoretical question has been whether metallocene-acetylene complexes can be classified as aromatic metallacyclopropenes. nih.gov Aromaticity in such three-membered rings was investigated using modern criteria, including structural, electronic, energetic, and magnetic descriptors like Nucleus-Independent Chemical Shifts (NICS). acs.org

The computational results indicate a fundamental difference between heterocyclopropenes containing group 14 elements (Si, Ge) and those with group 4 metals (Ti, Zr, Hf). acs.org While sila- and germacyclopropenes exhibit pseudo-π aromaticity, the analysis of group 4 metallacyclopropenes, such as Cp₂MC₂R₂, argues against aromaticity. acs.org These complexes are more accurately described as π-complexes of acetylene rather than true aromatic systems, based on molecular orbital and magnetic descriptor calculations. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the reaction pathways of complexes involving bis(silyl)acetylenes. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energetic profiles of catalytic cycles and other reactions.

DFT calculations have been successfully applied to understand the thermodynamics of reactions involving metallocene bis(silyl)acetylene complexes. For example, in the reaction of Cp₂Ti(η²‐Me₃SiC₂SiMe₃) with CpCr(CO)₃H, computational studies were performed to understand the subsequent steps after the initial interaction. nih.govresearchgate.net The calculations demonstrated that key processes, such as the loss of H₂ from a proposed Ti(IV)-H intermediate and the subsequent formation of a stable Ti(III)-Cr dimer, are exergonic (energetically favorable). nih.govresearchgate.net This type of analysis is critical for confirming proposed mechanisms and understanding the driving forces behind complex chemical transformations.

Table 1: Calculated Energetic Data for a Key Reaction Step

Reaction Step System Component Computational Finding Reference

This interactive table summarizes a key energetic finding from DFT calculations on a related system.

Identifying the structure and energy of transition states is crucial for understanding reaction kinetics and selectivity. In complex, multi-step organometallic reactions, transition state analysis helps to pinpoint the rate-determining step of a catalytic cycle. For instance, in studies of bimetallic catalysts used for C-H borylation, DFT has been used to characterize concerted, four-centered transition states. researchgate.net Although specific transition state analyses for reactions of bis(triethylsilyl)acetylene were not detailed in the provided sources, the methodologies are well-established. Such analyses in related systems confirm that reaction pathways can be mapped in detail, providing a complete picture of the reaction mechanism from reactants to products. researchgate.net

Influence of Ligands and Substituents on Reactivity and Bonding

Similarly, modifying the ancillary ligands on the metal, such as replacing a cyclopentadienyl (B1206354) (Cp) ligand with a pentamethylcyclopentadienyl (Cp*) ligand, also has significant electronic and steric consequences that can be modeled computationally. These changes can alter the electron density at the metal center, thereby affecting its bonding with the silylacetylene and its subsequent reactivity in catalytic processes.

Prediction of Novel Reactivity and Applications

Theoretical and computational chemistry offer powerful tools to predict the behavior of molecules, opening avenues for discovering novel reactivity and applications beyond what has been experimentally realized. For this compound, while specific computational studies predicting its novel applications are not abundant, valuable insights can be drawn from theoretical investigations of its electronic structure and by analogy with closely related silylacetylenes, most notably bis(trimethylsilyl)acetylene (BTMSA). These studies provide a foundation for predicting its potential in cycloaddition reactions and in the development of novel materials.

Predicted Reactivity in Cycloaddition Reactions

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the feasibility and outcomes of chemical reactions. nih.gov The reactivity of silylacetylenes in cycloaddition reactions is a subject of considerable interest. Theoretical models can predict activation energies and reaction thermodynamics for various cycloaddition pathways, such as [2+2], [3+2], and [4+2] cycloadditions.

While direct DFT studies on this compound's cycloaddition potential are sparse, computational investigations into related systems provide a predictive framework. For instance, DFT calculations on the cycloaddition of various dipoles and dienes with acetylenic compounds can elucidate the influence of silyl (B83357) groups on the frontier molecular orbitals (HOMO and LUMO) that govern these reactions. The bulky triethylsilyl groups are predicted to exert significant steric hindrance, which would likely increase the activation energy for concerted cycloaddition pathways compared to less hindered acetylenes. researchgate.net However, these groups also have a profound electronic effect, influencing the regioselectivity and stability of the resulting cycloadducts.

Computational models suggest that the polarizable nature of the silicon-carbon bond can stabilize transition states in certain polar cycloaddition reactions. Theoretical calculations could be employed to screen a variety of reaction partners to identify those that might overcome the steric barrier, potentially leading to the synthesis of novel, highly functionalized, and sterically crowded heterocyclic or carbocyclic systems.

Table 1: Predicted Influence of Silyl Groups on Cycloaddition Reactivity based on Theoretical Concepts

Cycloaddition TypePredicted Effect of Triethylsilyl GroupsPotential Novel Application
[4+2] Diels-Alder Increased activation energy due to steric hindrance; potential for altered endo/exo selectivity.Synthesis of highly substituted and sterically encumbered cyclohexadiene derivatives.
[3+2] Dipolar Cycloaddition Favorable electronic effects may counteract steric hindrance; high regioselectivity is predicted.Access to novel five-membered heterocyclic compounds with applications in medicinal chemistry or materials science.
[2+2] Cycloaddition High activation barriers are expected; may be feasible under photochemical or metal-catalyzed conditions.Formation of strained four-membered rings (cyclobutenes) as precursors for further synthetic transformations.

This table is based on general principles of computational chemistry applied to sterically hindered acetylenes and is intended to be predictive.

Predicted Applications in Materials Science

Computational chemistry is a key tool in the in silico design of new materials with tailored electronic and optical properties. Symmetrically substituted acetylenes are valuable building blocks for conjugated polymers and carbon-rich materials like graphynes. arxiv.org Theoretical studies can predict the electronic band gap, charge carrier mobility, and other crucial properties of hypothetical polymers derived from this compound.

DFT calculations on oligomers and polymers of silylacetylenes can predict their conformational and electronic properties. researchgate.net It is predicted that a polymer of this compound would have a planar, conjugated backbone, with the bulky triethylsilyl groups influencing the polymer's solubility and packing in the solid state. These side groups would likely prevent close packing of the polymer chains, potentially leading to amorphous materials with good solubility in organic solvents—a desirable trait for solution-processable electronic devices.

Furthermore, theoretical calculations can predict the optoelectronic properties of such materials. The silicon atoms in the triethylsilyl groups can participate in σ*-π conjugation, which is expected to lower the LUMO energy level and, consequently, the band gap of the resulting polymer compared to a non-silylated analogue. This tuning of the electronic structure could lead to novel applications in organic electronics, such as organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).

Table 2: Predicted Electronic Properties of a Hypothetical Poly[this compound] based on Theoretical Models of Related Polymers

PropertyPredicted CharacteristicPotential Application
Solubility High in common organic solventsSolution-processable organic electronics
Solid-State Morphology Likely amorphous due to steric hindranceUniform thin films for device fabrication
Electronic Band Gap Tunable; expected to be in the semiconductor rangeActive layer in organic solar cells or transistors
Charge Carrier Mobility Potentially moderate; influenced by intermolecular packingOrganic field-effect transistors (OFETs)

The data in this table are predictive and based on computational studies of analogous silylated polyacetylenes.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways

The traditional synthesis of silylacetylenes involves the reaction of acetylene (B1199291) with a strong base like butyllithium, followed by quenching with a trialkylsilyl chloride. wikipedia.org However, current research is focused on developing more efficient, safer, and sustainable synthetic routes.

A significant advancement is the use of calcium carbide (CaC₂) as a solid, stable, and safe source of the acetylene unit, circumventing the need to handle hazardous gaseous acetylene. researchgate.netresearchgate.net One novel pathway involves the direct reaction of calcium carbide with a silylating agent. For instance, researchers have successfully synthesized bis(trimethylsilyl)acetylene (B126346) by reacting CaC₂ with N‐(trimethylsilyl)imidazole in the presence of a copper bromide catalyst. researchgate.netresearchgate.net This method avoids the acetylene pathway and operates efficiently under moderate conditions. researchgate.net

Another frontier in synthetic exploration is the gas-phase preparation of silylacetylenes. Recent studies have demonstrated the formation of silylacetylene through an unconventional insertion of an ethynyl (B1212043) radical (C₂H) into the silicon-hydrogen bond of silane (B1218182) (SiH₄). nih.gov This radical substitution mechanism, identified through crossed molecular beam experiments combined with theoretical simulations, opens up entirely new, non-traditional avenues for forming carbon-silicon bonds. nih.gov

These emerging pathways represent a move towards more practical and atom-economical syntheses, which could be adapted for the large-scale production of bis(triethylsilyl)acetylene and other related compounds.

Development of Highly Selective Catalytic Systems

The development of catalytic systems that enable precise and selective transformations of silylacetylenes is a major area of research. A key trend is the move away from traditional transition metals towards more sustainable and cost-effective catalysts.

A noteworthy breakthrough is the development of a transition-metal-free catalytic system for the C-H silylation of terminal alkynes using bis(trimethylsilyl)acetylene (BTMSA) as the silylating agent. chemistryviews.org This system employs potassium bis(trimethylsilyl)amide (KHMDS), a commercially available and inexpensive base, as the catalyst. The reaction proceeds at room temperature and provides excellent yields of a wide range of silylated acetylenes. chemistryviews.orgrsc.org The proposed mechanism involves the deprotonation of the terminal alkyne by KHMDS to form an acetylide, which then reacts with BTMSA. chemistryviews.org This method is chemoselective, leading exclusively to monoadduct products, and allows for the late-stage functionalization of complex molecules, including pharmaceuticals. rsc.org

Table 1: Substrate Scope for KHMDS-Catalyzed Addition of BTMSA to Ketones rsc.org

Ketone SubstrateProductYield (%)
Acetophenone3a99
Propiophenone3r99
Fluoro-substituted propiophenone3s70
Benzophenone3t94
Cyclohexanone3x91

This interactive table showcases the high efficiency of the KHMDS catalytic system across various ketone substrates, leading to protected propargylic alcohols.

In parallel, organometallic catalysts continue to be refined. Group 4 metallocene complexes with bis(trimethylsilyl)acetylene, such as Rosenthal's reagent (Cp₂Zr(py)(η²‐btmsa)), are valuable pre-catalysts. researchgate.netnih.govwikipedia.org These complexes serve as clean sources of reactive, low-valent metal centers ("Cp'₂M") that can mediate highly selective C-C bond formation and other coupling reactions. nih.gov Their reactivity can be finely tuned by modifying the ligands on the metal center, offering precise control over the resulting products, such as the formation of large polycyclic aromatic hydrocarbons and macrocycles. nih.gov

Advanced Applications in Functional Materials

This compound and its analogs are increasingly being explored as key components in the creation of advanced functional materials, owing to the unique properties conferred by the silicon and acetylene groups.

One of the most promising applications is in the production of high-performance carbon fibers. A recent study demonstrated that incorporating bis(trimethylsilyl)acetylene into cellulose-based Lyocell fibers before carbonization significantly influences the properties of the resulting carbon fibers. mdpi.com The silicon-containing additive alters the thermal behavior of the precursor fibers, reducing mass loss during pyrolysis. This allows for the production of amorphous carbon fibers with a tailored coefficient of thermal expansion (CTE), a critical property for creating stable composite materials used in aerospace and automotive industries. mdpi.com

Silylacetylenes are also used to modify polymers. Their incorporation into silicone-based materials can enhance thermal stability and improve mechanical properties, making them valuable for developing high-performance elastomers and resins. chemimpex.com Furthermore, the rigid acetylene rod within the molecule makes it a useful building block for creating ordered molecular architectures. Zirconocene-mediated coupling reactions of diynes with bis(silyl)acetylenes have been used to construct large, well-defined macrocycles and polycyclic aromatic hydrocarbons (PAHs), which are materials with interesting electronic and photophysical properties. nih.gov

Interdisciplinary Research with Biological and Nanoscience Fields

The versatility of silylacetylenes has opened doors for interdisciplinary research, bridging synthetic chemistry with biology and nanoscience.

In the biological realm, reactions involving silylacetylenes are being used to synthesize biorelevant molecules. The base-catalyzed addition of BTMSA to ketones, for example, provides a direct route to silyl-protected propargylic alcohols. rsc.org These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The ability to perform late-stage functionalization on existing drugs using silylacetylene chemistry further highlights its potential in medicinal chemistry. chemistryviews.org

The connection to nanoscience is primarily through the use of silylacetylenes as building blocks for molecular-scale and nanoscale structures. The synthesis of carbon fibers from cellulose (B213188) and BTMSA is an example of creating a functional nanomaterial from a biopolymer precursor. mdpi.com Moreover, the construction of molecular macrocycles and large PAHs using silylacetylene coupling chemistry represents a bottom-up approach to creating nanostructures with precise shapes and functionalities, relevant for molecular electronics and sensors. nih.gov The stability imparted by the trialkylsilyl groups makes these complex molecules easier to handle and process compared to their non-silylated parent compounds. thieme-connect.com

Sustainable Chemistry Approaches for Silylacetylene Utilization

The principles of green and sustainable chemistry are increasingly influencing research into silylacetylene synthesis and application. The goal is to minimize environmental impact by using safer reagents, reducing waste, and improving energy efficiency. researchgate.net

A major step towards sustainability is the replacement of hazardous gaseous acetylene with solid calcium carbide (CaC₂). researchgate.net This approach not only enhances safety but also aligns with the green chemistry principle of using renewable or abundant feedstocks. researchgate.netresearchgate.net

Another key strategy is the development of catalytic systems that avoid rare and toxic heavy metals. unibe.ch The use of an earth-abundant potassium-based catalyst (KHMDS) instead of transition metals for silylation reactions is a prime example of this trend. chemistryviews.org Such transition-metal-free systems are often more environmentally benign and contribute to a more sustainable chemical industry. chemistryviews.orgsynthiaonline.com

Furthermore, reaction efficiency is a cornerstone of sustainable chemistry. Catalytic processes that offer high yields and selectivity, such as the KHMDS-catalyzed addition to ketones or the highly controlled couplings mediated by Group 4 metallocenes, reduce the formation of byproducts and simplify purification, thereby minimizing chemical waste. rsc.orgnih.gov These advancements are paving the way for the cleaner and more economical utilization of this compound and related compounds.

Q & A

Q. What are the established synthetic routes for Bis(triethylsilyl)acetylene, and how do reaction conditions influence yield?

this compound is typically synthesized via silylation of acetylene derivatives. A common method involves dehydrohalogenation or coupling reactions using triethylsilyl-protected intermediates. For example, Sonogashira coupling with triethylsilylacetylene can yield bis-silylated products, though silyl group stability under basic or aqueous conditions must be controlled to avoid desilylation . Reaction optimization often employs factorial design, varying parameters like temperature, catalyst loading, and solvent polarity to maximize yield. A 3-level factorial design (e.g., acetylene flow rate vs. catalyst concentration) can map optimal conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flammable liquid, flash point ~2°C) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption or oxidation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid ignition sources .

Q. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?

  • NMR : The ¹³C-¹³C coupling constant (J ≈ 80–90 Hz) in the acetylene moiety is a hallmark. Silyl protons in ¹H NMR appear as singlets (δ 0.5–1.0 ppm) .
  • IR : C≡C stretching vibrations near 2100 cm⁻¹ confirm the acetylene group .
  • Mass Spectrometry : Molecular ion peaks at m/z 170.40 (C₈H₁₈Si₂) with fragmentation patterns indicating silyl group loss .

Q. What are the typical reactivity patterns of this compound in organic transformations?

  • Cross-Coupling Reactions : Used in Sonogashira or Hay couplings to construct carbon-carbon bonds. The silyl groups stabilize intermediates but may require protection from protic solvents .
  • Cycloadditions : Participates in [2+2] or Diels-Alder reactions under thermal or photochemical activation.
  • Desilylation : Controlled removal with fluoride sources (e.g., TBAF) generates terminal acetylenes for further functionalization .

Advanced Research Questions

Q. How can experimental design address contradictions in reported reaction yields for this compound-mediated couplings?

Discrepancies often arise from unoptimized variables (e.g., trace moisture, catalyst purity). A response surface methodology (RSM) with central composite design can identify interactions between variables. For example:

VariableLow LevelHigh Level
Catalyst (mol%)15
Temperature (°C)60100
Solvent PolarityTolueneDMF
Analysis of variance (ANOVA) can isolate significant factors and interactions, reducing experimental noise .

Q. What mechanistic insights explain unexpected byproducts in Sonogashira couplings involving this compound?

Desilylation under basic or aqueous conditions generates free acetylene, leading to homocoupling (e.g., Glaser coupling) or overfunctionalization. For instance, using aqueous Na₂CO₃ at 90°C removes triethylsilyl groups, forming disubstituted acetylenes instead of monosubstituted products . Mitigation strategies include anhydrous conditions, non-basic catalysts (e.g., Pd/Cu in THF), or sterically hindered silyl groups.

Q. How does this compound enhance catalytic selectivity in acetylene hydrogenation?

The silyl groups sterically hinder over-hydrogenation to ethane, promoting ethylene selectivity. On transition-metal carbide catalysts (e.g., δ-MoC), the acetylene adsorbs preferentially over ethylene, directing hydrogenation pathways. Computational studies suggest silyl substituents lower adsorption energy by 15–20 kJ/mol, favoring partial hydrogenation .

Q. What role does this compound play in synthesizing organosilica membranes, and how is performance optimized?

It serves as a bridging ligand in sol-gel processes, forming microporous structures. For example, 1,2-bis(triethoxysilyl)acetylene-derived membranes exhibit higher permeability (4.0 × 10⁻⁶ mol/(m² s Pa)) than ethane-bridged analogs due to the acetylene group’s rigidity and electronic effects. Optimization involves varying hydrolysis time and Si/O ratios to balance porosity and mechanical stability .

Q. How can air-sensitive intermediates of this compound be stabilized during kinetic studies?

Techniques include:

  • Schlenk Line Methods : Conduct reactions under argon/nitrogen with rigorous solvent drying.
  • Low-Temperature Quenching : Trap reactive intermediates at –78°C (dry ice/acetone baths).
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman to avoid sample exposure .

Q. What computational models predict the electronic effects of this compound in coordination complexes?

Density functional theory (DFT) calculations reveal the acetylene’s π*-orbital interacts strongly with metal d-orbitals (e.g., Pd, Cu), lowering LUMO energy by ~1.5 eV compared to non-silylated analogs. This enhances oxidative addition rates in catalytic cycles. Models using Gaussian09 with B3LYP/6-311G** basis sets correlate well with experimental NMR shielding data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.